molecular formula C17H11ClFN3O2 B11383176 N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11383176
M. Wt: 343.7 g/mol
InChI Key: UKQDJPSLZLWJRI-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinecarboxamide class, characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1 and a 2-chlorophenyl carboxamide moiety at position 2. Its structural uniqueness lies in the ortho-chloro and para-fluoro substituents, which influence electronic properties, hydrophobicity, and biological interactions.

Properties

Molecular Formula

C17H11ClFN3O2

Molecular Weight

343.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11ClFN3O2/c18-13-3-1-2-4-14(13)20-17(24)16-15(23)9-10-22(21-16)12-7-5-11(19)6-8-12/h1-10H,(H,20,24)

InChI Key

UKQDJPSLZLWJRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-chlorobenzoyl chloride with 4-fluorobenzoyl hydrazine to form the intermediate hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are summarized below, with variations in substituents impacting physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Substituents Reference
Target Compound : N-(2-Chlorophenyl)-1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₇H₁₁ClFN₃O₂ 343.74 N/A N/A 2-chlorophenyl (amide), 4-fluorophenyl (N1)
N-(3-Chloro-4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (, Compound 5) C₁₈H₁₃ClFN₃O₃ 373.77 3-chloro-4-methoxyphenyl (amide)
1-(4-Fluorophenyl)-N-(3-fluoro-4-(quinolinyloxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (Compound 38) C₃₀H₂₃F₂N₅O₄ 563.54 35.8 210.1–211.4 Quinolinyloxy extension
1-(3-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide C₁₉H₁₆ClN₃O₄ 385.80 2,4-dimethoxyphenyl (amide), 3-chlorophenyl

Structural Insights :

  • Fluorine vs. Methoxy : The 4-fluorophenyl group in the target compound likely increases metabolic stability compared to methoxy-containing analogs (e.g., ), which may improve bioavailability .

Physicochemical Properties

  • Hydrophobicity : Chlorine at the ortho position (target compound) increases hydrophobicity compared to para-substituted derivatives, as seen in 1-(4-chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide (ClogP = 4.09), where chloro substituents enhance mycobacterial cell wall penetration .
  • Melting Points: Quinolinyloxy-extended analogs (e.g., Compound 38, m.p. 210°C) exhibit higher melting points due to increased molecular rigidity, contrasting with simpler phenyl-substituted derivatives (e.g., Compound 45, m.p. 148.5–150.1°C) .

Biological Activity

N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20H15ClFN5O2
  • Molecular Weight : 411.82 g/mol
  • CAS Number : 852450-73-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific kinases and enzymes involved in cancer cell proliferation and survival. The presence of both chlorophenyl and fluorophenyl moieties suggests potential interactions with multiple receptor sites, enhancing its efficacy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including human gastric carcinoma (GTL-16) and cervical cancer (HeLa) cells. It induces apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .
  • In vivo Studies : In animal models, this compound demonstrated complete tumor stasis in xenograft models, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. This activity may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of this compound in a murine model of gastric cancer revealed a marked reduction in tumor size and improved survival rates when compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of tumor angiogenesis .
  • Case Study on Antimicrobial Efficacy : In vitro assays conducted against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationMechanism of Action
AnticancerGTL-16 (gastric carcinoma)5 µMInduction of apoptosis via caspase activation
AnticancerHeLa (cervical cancer)10 µMROS production and mitochondrial dysfunction
AntimicrobialStaphylococcus aureus10 µg/mLDisruption of cell membrane
AntimicrobialEscherichia coli15 µg/mLInhibition of metabolic pathways

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